2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines isoindoloquinazoline and indole moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C28H24N4O4 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C28H24N4O4/c1-36-19-10-11-23-18(16-19)12-14-30(23)15-13-29-25(33)17-31-26-20-6-2-3-7-21(20)28(35)32(26)24-9-5-4-8-22(24)27(31)34/h2-12,14,16,26H,13,15,17H2,1H3,(H,29,33) |
InChI Key |
OWNONXFAMXKTOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the isoindoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the indole moiety: This step may involve coupling reactions using reagents like indole derivatives.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Recent studies have highlighted the potential biological activities of related compounds within the isoindole and quinazoline classes:
- Antitumor Activity : Compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Quinazoline derivatives are also recognized for their antibacterial and antifungal activities. Research indicates that certain modifications can enhance their effectiveness against resistant strains of bacteria .
- Enzyme Inhibition : The compound's structure may allow it to act as an inhibitor for various enzymes involved in disease pathways. For example, quinazoline derivatives have been studied for their inhibitory effects on lactate dehydrogenase (LDHA), which is implicated in cancer metabolism .
Synthesis Techniques
The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. Common methods include:
- One-Pot Reactions : Efficient synthesis via one-pot reactions has been reported, yielding high purity and yield rates.
- Cyclization Reactions : Intramolecular cyclization techniques are often employed to form the complex ring structures characteristic of this compound class.
Case Study 1: Antitumor Efficacy
A recent study evaluated a series of isoindole derivatives against MCF-7 breast cancer cells. The lead compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating enhanced potency .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| Lead Compound | 310 | Induces apoptosis |
| Standard Drug | 500 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antibacterial properties of quinazoline derivatives. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics from this compound class .
Mechanism of Action
The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
When compared to similar compounds, 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide stands out due to its unique structural features. Similar compounds may include:
Isoindoloquinazoline derivatives: These compounds share the isoindoloquinazoline core but differ in their substituents.
Indole derivatives: Compounds with the indole moiety but lacking the isoindoloquinazoline structure.
The uniqueness of this compound lies in its combination of these two structural motifs, which may confer distinct chemical and biological properties.
Biological Activity
The compound 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is an intricate organic molecule belonging to the isoindole and quinazoline class of derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer, antibacterial, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that may enhance its pharmacological properties. Its molecular formula is with a molecular weight of approximately 420.47 g/mol. The presence of the isoindole and quinazoline moieties contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 420.47 g/mol |
| LogP | 3.247 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 79.001 |
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazoline derivatives can selectively inhibit the growth of rapidly dividing cancer cells while sparing normal cells . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggest that the compound can effectively bind to bacterial proteins, inhibiting their function and leading to bacterial cell death . Specifically, it has shown low minimum inhibitory concentrations (MICs) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been reported as a mixed-type reversible inhibitor of tyrosinase, with inhibition constants indicating a strong interaction with the enzyme's active site . The binding interactions are primarily driven by hydrogen bonding and hydrophobic interactions.
Study on Anticancer Effects
A study conducted on a series of quinazoline derivatives revealed that compounds similar to This compound displayed promising anticancer activity against A549 lung cancer cells. The IC50 values were significantly lower compared to untreated controls, indicating potent antiproliferative effects .
Study on Antibacterial Properties
In another investigation focusing on antibacterial activity, the compound was tested against various strains of bacteria including E. coli and S. aureus. Results showed that it possessed a strong inhibitory effect with MIC values comparable to those of standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
